molecular formula C11H12N6O B2878674 N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1240951-44-3

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

货号 B2878674
CAS 编号: 1240951-44-3
分子量: 244.258
InChI 键: KHEKENQYTOKITF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

作用机制

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide binds to the ATP-binding site of CDC7, preventing its activity and disrupting DNA replication. The inhibition of CDC7 leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. The compound has shown selectivity towards CDC7, with minimal effects on other kinases.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In animal studies, N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has demonstrated antitumor activity and improved survival rates in various cancer models.

实验室实验的优点和局限性

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has several advantages over other CDC7 inhibitors, including its selectivity towards CDC7 and its ability to sensitize cancer cells to DNA-damaging agents. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations make it challenging to use N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in vivo and require further optimization of the compound.

未来方向

For N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include the optimization of its pharmacokinetic properties to improve its efficacy in vivo. The compound can also be used in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the potential of N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in other diseases, such as viral infections and neurological disorders, can be explored.
Conclusion
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a promising small molecule inhibitor that selectively targets CDC7 and has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further optimization and exploration of the compound's potential in other diseases can lead to the development of effective therapies.

合成方法

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been synthesized using different methods, including the reaction of 1-cyano-1-cyclopropylacetylene with 3-cyano-1H-1,2,4-triazole in the presence of a palladium catalyst, and the reaction of 1-cyano-1-cyclopropylpropane with 3-cyano-1H-1,2,4-triazole in the presence of a base. The yield of the synthesis method is around 50-60%, and the purity of the compound is confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

科学研究应用

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The compound selectively targets the cell division cycle 7-related protein kinase (CDC7), which is essential for DNA replication and cell division. Inhibition of CDC7 leads to cell cycle arrest and apoptosis in cancer cells, making N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide a promising candidate for cancer therapy.

属性

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-11(6-13,8-2-3-8)15-10(18)5-17-7-14-9(4-12)16-17/h7-8H,2-3,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKENQYTOKITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。